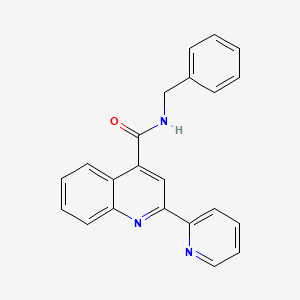

N-benzyl-2-pyridin-2-ylquinoline-4-carboxamide

Description

N-benzyl-2-pyridin-2-ylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a pyridine ring and at the 4-position with a carboxamide group bearing a benzyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting protein-ligand interactions .

Properties

IUPAC Name |

N-benzyl-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22(24-15-16-8-2-1-3-9-16)18-14-21(20-12-6-7-13-23-20)25-19-11-5-4-10-17(18)19/h1-14H,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMIFYLETGKIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-pyridin-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-pyridin-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have identified N-benzyl-2-pyridin-2-ylquinoline-4-carboxamide as a promising antiviral agent. Research involving structure-activity relationship (SAR) studies has shown that derivatives of quinoline exhibit significant antiviral activity against enteroviruses, particularly Enterovirus D68 (EV-D68). Compounds similar to this compound have been synthesized and tested, revealing effective inhibition of viral replication in neuronal cells, suggesting potential for treating respiratory and neurological infections .

1.2 Antitubercular Properties

The compound has also been evaluated for its antitubercular properties through quantitative structure–activity relationship (QSAR) modeling. A study demonstrated that certain derivatives of the compound exhibited promising binding affinity to the DNA gyrase enzyme, a target crucial for Mycobacterium tuberculosis. The QSAR model indicated high predictive capability for the biological activities of these compounds, with significant binding energies reported .

2.1 Mechanism of Action

The mechanism by which this compound exerts its biological effects involves inhibition of viral RNA and protein synthesis. This was established through various assays, including RT-qPCR and immunofluorescence imaging, which confirmed the compound's ability to disrupt viral life cycles effectively .

2.2 Case Study: Antiviral Efficacy Against EV-D68

A notable case study involved testing several quinoline derivatives against EV-D68, where this compound showed enhanced selectivity indices compared to traditional antiviral agents. The selectivity index (SI), calculated as , indicated that certain analogs had SI values exceeding 180, demonstrating their potential as selective antiviral agents .

Synthesis and Derivative Exploration

3.1 Synthetic Routes

The synthesis of this compound involves several steps, including amide coupling and late-stage diversification strategies to optimize biological activity. The synthetic routes allow for modifications at various positions on the quinoline ring, enhancing the compound's efficacy against specific targets .

3.2 Data Table: Biological Activity of Derivatives

The following table summarizes the observed activities of various derivatives of this compound:

| Compound | Observed Activity (%) | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 10 | 99 | 7.25 | 44.5 |

| Compound 5e | 42 | 2.5 | 44.5 |

| Compound 12a | 30 | 7.57 | 30 |

Mechanism of Action

The mechanism of action of N-benzyl-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

- Hydrazine Linkers (): Analogs with hydrazinyl groups (e.g., compound 20 in ) introduce conformational flexibility and additional hydrogen-bonding sites, which may enhance binding affinity but reduce metabolic stability compared to the target compound’s rigid benzyl group.

- Pyridine Orientation (): Substitution at the 2-position with pyridin-4-yl (as in ) versus pyridin-2-yl alters π-stacking interactions. The target compound’s pyridin-2-yl group may better align with aromatic residues in protein pockets.

- Amide Substituents (): The benzyl group in the target compound likely confers greater resistance to acylation compared to phenyl or pyridylmethyl substituents, as suggested by studies on N-benzoyl-2-pyridinecarboxamides .

Pharmacological and Physicochemical Properties

- Solubility: The pyridin-2-ylmethyl analog () may display improved solubility in polar solvents compared to the benzyl-substituted target, which is more hydrophobic.

- Reactivity: highlights that N-benzyl groups (as in the target compound) resist acylation better than N-phenyl or N-alkyl variants, improving stability under reaction conditions involving acyl chlorides .

Binding and Target Interactions

- Quinoline Core: Shared across all analogs, this scaffold facilitates intercalation or stacking with aromatic residues in enzymes or receptors.

- Substituent Impact: The target’s benzyl group may occupy hydrophobic pockets more effectively than the thiophene or pyridin-3-ylmethylene groups in analogs .

Biological Activity

N-benzyl-2-pyridin-2-ylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a benzyl group and a pyridine moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 342.38 g/mol. The compound's structure enhances its lipophilicity, which is crucial for its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to:

- Intercalate with DNA : The quinoline structure allows it to disrupt DNA replication and transcription processes, which is particularly relevant in cancer therapy.

- Bind to Enzymes and Receptors : It inhibits various enzymes and receptors, affecting cellular signaling pathways .

- Chelate Metal Ions : The pyridine moiety can chelate metal ions, influencing biochemical pathways crucial for cellular function.

Antimicrobial Properties

Research has indicated that this compound exhibits potent antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial effects .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in disrupting the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in several cancer cell lines, including breast and lung cancer cells, by activating intrinsic apoptotic pathways .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

-

Case Study on Antimicrobial Activity :

A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. It was found that the compound exhibited superior activity compared to conventional antibiotics, indicating its potential as a new antimicrobial agent. -

Case Study on Cancer Cell Lines :

In another study focusing on lung cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM, demonstrating its potential for further development as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.